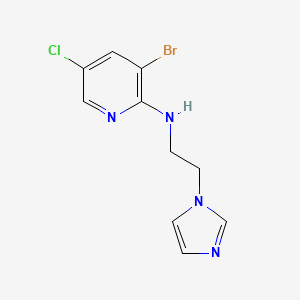
5-Chloro-2-pyrimidin-4-ylsulfanylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-pyrimidin-4-ylsulfanylbenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions have been extensively studied.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-pyrimidin-4-ylsulfanylbenzaldehyde and its derivatives is not fully understood. However, it has been reported that these compounds act by inhibiting specific enzymes or proteins that are essential for the survival of cancer cells, bacteria, or viruses. For example, some this compound derivatives have been shown to inhibit the activity of tyrosine kinase enzymes, which are overexpressed in various types of cancers.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound in vitro and in vivo. It has been reported that this compound and its derivatives exhibit low toxicity and high selectivity towards cancer cells, bacteria, or viruses. Furthermore, some studies have shown that this compound derivatives can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Chloro-2-pyrimidin-4-ylsulfanylbenzaldehyde in laboratory experiments include its high purity, stability, and ease of synthesis. Furthermore, this compound and its derivatives exhibit potent biological activities, making them ideal candidates for drug discovery and development. However, the limitations of using this compound in laboratory experiments include its low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetic properties.
Orientations Futures
The future directions for research on 5-Chloro-2-pyrimidin-4-ylsulfanylbenzaldehyde are vast. Some of the potential areas of research include the synthesis of new derivatives with improved biological activities and pharmacokinetic properties, the investigation of the mechanism of action of these compounds, and the development of novel drug delivery systems for improved efficacy and safety. Furthermore, the potential applications of this compound in other fields such as agrochemicals and materials science are also worth exploring.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 5-Chloro-2-pyrimidin-4-ylsulfanylbenzaldehyde. One of the most common methods involves the reaction of 5-chloro-2-pyrimidinethiol with benzaldehyde in the presence of a catalyst such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound.
Applications De Recherche Scientifique
The potential applications of 5-Chloro-2-pyrimidin-4-ylsulfanylbenzaldehyde in scientific research are vast. One of the most significant applications is in the field of medicinal chemistry, where this compound is used as a starting material for the synthesis of various biologically active compounds. It has been reported that this compound derivatives exhibit potent anticancer, antimicrobial, and antiviral activities.
Propriétés
IUPAC Name |
5-chloro-2-pyrimidin-4-ylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS/c12-9-1-2-10(8(5-9)6-15)16-11-3-4-13-7-14-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZAZIFMZHSWSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)SC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6645809.png)








![2-[2-Aminoethyl(methyl)amino]-6-bromobenzonitrile](/img/structure/B6645894.png)
![2-[2-(Aminomethyl)morpholin-4-yl]-6-bromobenzonitrile](/img/structure/B6645901.png)
![3-[Cyclopentyl(ethyl)amino]-2-methyl-3-oxopropanoic acid](/img/structure/B6645910.png)
![3-[4-(Difluoromethoxy)-3-fluoroanilino]-2-methyl-3-oxopropanoic acid](/img/structure/B6645912.png)
